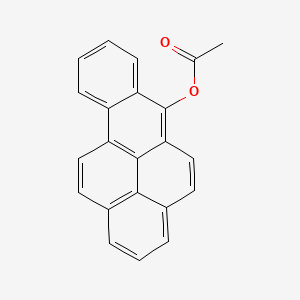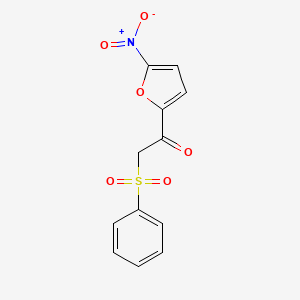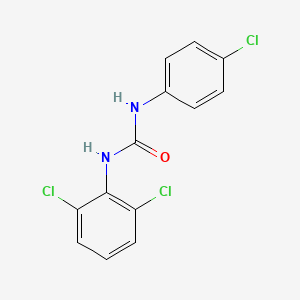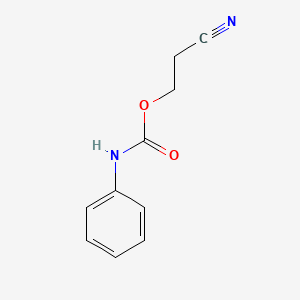
2-Cyanoethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl N-phenylcarbamate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.203 g/mol It is a carbamate derivative, characterized by the presence of a cyanoethyl group and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-cyanoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of 2-cyanoethyl N-phenylcarbamate may involve continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts, such as dimethyl carbonate, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Cyanoethyl N-phenylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanoethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a nucleophile, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2-Cyanoacetyl N-phenylcarbamate
- 2-Methylcyclohexyl N-phenylcarbamate
- 2-Ethoxyethyl N-phenylcarbamate
- 2-Methoxyethyl N-phenylcarbamate
Comparison: Compared to similar compounds, 2-cyanoethyl N-phenylcarbamate is unique due to its specific cyanoethyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where specific chemical interactions are required .
Properties
CAS No. |
5416-68-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-cyanoethyl N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c11-7-4-8-14-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13) |
InChI Key |
FWJPVEDCJHXQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


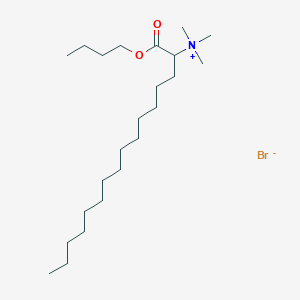
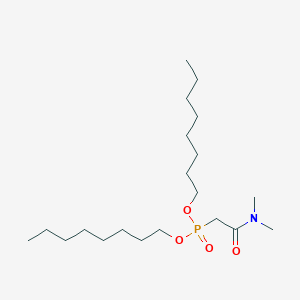

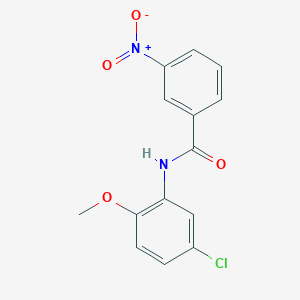

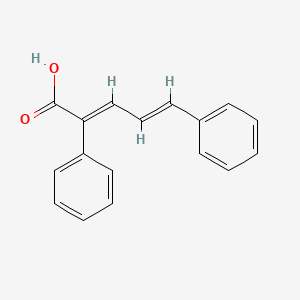
![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
